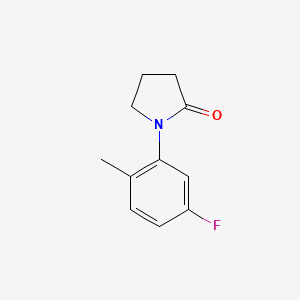![molecular formula C15H20BrNO4S B13685763 Methyl 4-Bromo-2-[[2-(Boc-amino)ethyl]thio]benzoate](/img/structure/B13685763.png)
Methyl 4-Bromo-2-[[2-(Boc-amino)ethyl]thio]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-Bromo-2-[[2-(Boc-amino)ethyl]thio]benzoate is an organic compound with a complex structure, often used in various chemical and pharmaceutical applications. This compound is characterized by the presence of a bromine atom, a Boc-protected amino group, and a thioether linkage, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-Bromo-2-[[2-(Boc-amino)ethyl]thio]benzoate typically involves multiple steps One common method starts with the bromination of methyl benzoate to introduce the bromine atom at the desired positionThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the substitution reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Industrial methods also focus on optimizing reaction conditions to minimize by-products and ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-Bromo-2-[[2-(Boc-amino)ethyl]thio]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The thioether linkage can be oxidized to sulfoxides or sulfones, and the Boc-protected amino group can be deprotected under acidic conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiolate in solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation can produce sulfoxides or sulfones .
Aplicaciones Científicas De Investigación
Methyl 4-Bromo-2-[[2-(Boc-amino)ethyl]thio]benzoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: It is involved in the development of potential therapeutic agents, particularly in the field of cancer research.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-Bromo-2-[[2-(Boc-amino)ethyl]thio]benzoate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to reveal a free amine, which can then interact with enzymes or receptors. The thioether linkage provides stability and can participate in various biochemical pathways. The bromine atom can also play a role in the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Methyl 4-Bromobenzoate: Similar structure but lacks the thioether and Boc-protected amino group.
Methyl 4-(Bromomethyl)benzoate: Contains a bromomethyl group instead of the thioether linkage.
Methyl 4-Bromo-2-Fluorobenzoate: Similar structure with a fluorine atom instead of the thioether linkage.
Uniqueness: The presence of the Boc-protected amino group allows for selective deprotection and further functionalization, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C15H20BrNO4S |
|---|---|
Peso molecular |
390.3 g/mol |
Nombre IUPAC |
methyl 4-bromo-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylsulfanyl]benzoate |
InChI |
InChI=1S/C15H20BrNO4S/c1-15(2,3)21-14(19)17-7-8-22-12-9-10(16)5-6-11(12)13(18)20-4/h5-6,9H,7-8H2,1-4H3,(H,17,19) |
Clave InChI |
RJWSKEAVNMCOFX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCSC1=C(C=CC(=C1)Br)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(3-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13685682.png)





![2-Amino-5-[2-(benzyloxy)ethyl]-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B13685717.png)

![N-[3-Bromo-4-(4,4-difluoropiperidine-1-carbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B13685725.png)



![Methyl 5-[1-(Boc-amino)cyclopropyl]picolinate](/img/structure/B13685748.png)
